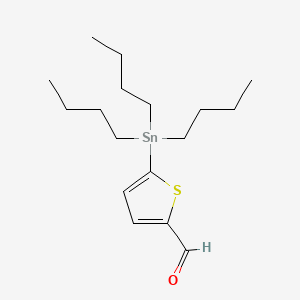

5-(Tributylstannyl)thiophene-2-carbaldehyde

描述

Structural Characterization and Molecular Identity

IUPAC Nomenclature and Systematic Classification

The systematic name 5-tributylstannylthiophene-2-carbaldehyde follows IUPAC rules, which prioritize functional groups and substituents based on their hierarchical positions. The thiophene ring serves as the parent structure, with numbering beginning at the sulfur atom. The tributylstannyl group (-Sn(C4H9)3) occupies the 5-position, while the carbaldehyde group (-CHO) is located at the 2-position. This nomenclature reflects the compound’s substitution pattern and ensures unambiguous identification in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C17H30OSSn encapsulates the compound’s elemental composition:

- 17 carbon atoms (12 from three butyl groups, 5 from the thiophene ring and aldehyde).

- 30 hydrogen atoms (27 from butyl groups, 3 from the thiophene ring).

- 1 oxygen atom (from the aldehyde group).

- 1 sulfur atom (from the thiophene heterocycle).

- 1 tin atom (central to the tributylstannyl group).

| Property | Value |

|---|---|

| Molecular formula | C17H30OSSn |

| Molecular weight | 401.2 g/mol |

| CAS Registry Number | 144968-82-1 |

The molecular weight of 401.2 g/mol is computed using atomic masses from the IUPAC Periodic Table, with tin contributing 118.71 g/mol.

Stereochemical Considerations in Organotin-Thiophene Systems

Organotin compounds like 5-(tributylstannyl)thiophene-2-carbaldehyde exhibit stereochemical complexity due to the tetrahedral geometry around the tin atom. The tributylstannyl group (-SnBu3) introduces steric bulk, which influences the molecule’s conformational preferences. While the tin center in this compound is bonded to three butyl groups and the thiophene ring, hypercoordinated tin species (e.g., pentacoordinated intermediates) may form during reactivity, though such states are transient and not isolable under standard conditions.

The thiophene ring’s planar structure and aromaticity further modulate stereoelectronic effects. The aldehyde group at the 2-position adopts a coplanar orientation with the thiophene ring to maximize conjugation, as evidenced by computational studies of analogous systems. This alignment enhances the compound’s susceptibility to nucleophilic attacks at the carbonyl carbon, a feature exploited in synthetic applications.

Table 2: Key Structural Features

| Feature | Description |

|---|---|

| Tin coordination | Tetrahedral (Sn bonded to three butyl groups and thiophene C5) |

| Thiophene conformation | Planar, with S1-C2-C3-C4-C5 in aromatic arrangement |

| Aldehyde orientation | Coplanar with thiophene ring for conjugation |

属性

CAS 编号 |

144968-82-1 |

|---|---|

分子式 |

C17H30OSSn |

分子量 |

401.2 g/mol |

IUPAC 名称 |

5-tributylstannylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C5H3OS.3C4H9.Sn/c6-4-5-2-1-3-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; |

InChI 键 |

HCVVZYQUTLBHDH-UHFFFAOYSA-N |

规范 SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C=O |

产品来源 |

United States |

准备方法

The most widely reported method involves lithiation of a thiophene precursor followed by reaction with tributyl tin chloride. This approach ensures regioselective introduction of the tributylstannyl group.

Key Steps

- Lithiation : A thiophene derivative (e.g., 5-bromo-2-thiophenecarbaldehyde or methylated analogs) is treated with a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to generate a lithio intermediate.

- Stannylation : The lithiated intermediate reacts with tributyl tin chloride (SnCl(Bu)₃) to form the desired stannylated product.

Example Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Lithiation | n-BuLi (1.6 M in hexane), THF, −78°C to 0°C | 85–93% |

| Stannylation | Tributyl tin chloride, THF, 12–24 h at RT | 60–88% |

Procedure :

- A solution of the thiophene precursor (e.g., 5-bromo-2-thiophenecarbaldehyde) in THF is cooled to −78°C.

- n-BuLi is added dropwise, and the mixture is stirred for 1 h at −78°C, then warmed to 0°C.

- Tributyl tin chloride is added, and the reaction proceeds at room temperature for 12–24 h.

- The mixture is quenched with aqueous NH₄Cl, extracted with hexane, and purified via column chromatography.

Alternative Method: Stille Coupling

Stille coupling offers a complementary route for synthesizing the compound, particularly when coupled with aryl or vinyl halides.

Key Steps

- Stille Coupling Partner : A bromo- or iodo-substituted thiophene-2-carbaldehyde reacts with a tributylstannyl reagent (e.g., 2-(tributylstannyl)thiophene) in the presence of a palladium catalyst.

Example Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | Pd(PPh₃)₄, DMF, 100°C, 12–24 h | 67–85% |

Procedure :

- A mixture of 5-bromo-2-thiophenecarbaldehyde, 2-(tributylstannyl)thiophene, and Pd(PPh₃)₄ is heated in DMF at 100°C.

- The reaction is monitored by TLC until completion.

- The product is isolated via extraction and chromatography.

Comparative Analysis of Methods

Table 1: Reaction Parameters and Yields

| Method | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Lithiation/Stannylation | n-BuLi | THF | −78°C to RT | 85–88% | |

| Lithiation/Stannylation | LDA | THF | −40°C to RT | 79–93% | |

| Stille Coupling | Pd(PPh₃)₄ | DMF | 100°C | 67–85% |

Advantages/Disadvantages :

- Lithiation/Stannylation : High regioselectivity, scalable, but requires cryogenic conditions.

- Stille Coupling : Milder conditions, ideal for complex substrates, but dependent on catalyst efficiency.

Key Research Findings

- Regioselectivity : Lithiation at the 5-position is favored due to steric and electronic effects of the carbaldehyde group.

- Stability : The tributylstannyl group is air-stable, enabling storage and handling without special precautions.

- Applications : Used in synthesizing polythiophenes, organic semiconductors, and extended π-conjugated systems.

化学反应分析

Stille Coupling Reactions

The tributylstannyl group facilitates palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex thiophene derivatives.

Mechanism

-

Oxidative Addition : A Pd(0) catalyst reacts with an aryl/vinyl halide (R–X) to form a Pd(II) complex.

-

Transmetallation : The stannyl group transfers from 5-(tributylstannyl)thiophene-2-carbaldehyde to the Pd(II) center.

-

Reductive Elimination : The Pd(II) complex releases the coupled product (R–thiophene-2-carbaldehyde) and regenerates Pd(0).

Reagents and Conditions

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

-

Solvent : Toluene or THF

-

Atmosphere : Inert (N₂/Ar)

-

Temperature : 60–100°C

Products

-

Cross-coupled thiophene derivatives (e.g., aryl- or vinyl-substituted thiophenes).

-

Applications in synthesizing organic electronic materials and pharmaceuticals.

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives.

Reagents and Conditions

-

Oxidizing Agents : KMnO₄ (acidic/basic), CrO₃

-

Solvent : H₂O (for KMnO₄), dichloromethane (for CrO₃)

-

Temperature : 20–80°C

Products

-

Thiophene-2-carboxylic Acid : Used in polymer synthesis and as a ligand in coordination chemistry.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol, enhancing solubility for downstream applications.

Reagents and Conditions

-

Reducing Agents : NaBH₄ (mild), LiAlH₄ (strong)

-

Solvent : Ethanol (NaBH₄), anhydrous ether (LiAlH₄)

-

Temperature : 0–25°C

Products

-

Thiophene-2-methanol : Intermediate for functionalized thiophenes in medicinal chemistry.

Comparative Analysis of Key Reactions

| Reaction Type | Reagents | Conditions | Key Product |

|---|---|---|---|

| Stille Coupling | Pd catalyst, R–X | Toluene/THF, 60–100°C, inert | R–thiophene-2-carbaldehyde |

| Oxidation | KMnO₄/CrO₃ | Aqueous/CH₂Cl₂, 20–80°C | Thiophene-2-carboxylic acid |

| Reduction | NaBH₄/LiAlH₄ | Ethanol/ether, 0–25°C | Thiophene-2-methanol |

Structural Influence on Reactivity

The compound’s structure (SMILES: CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C=O) dictates its behavior:

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

5-(Tributylstannyl)thiophene-2-carbaldehyde serves as a vital building block in organic synthesis. Its tributylstannyl group acts as a nucleophile in various reactions, facilitating the formation of new carbon-carbon bonds. This reactivity enables the construction of complex organic molecules, especially in the development of conjugated systems and polymers.

Case Study: Synthesis of Conjugated Polymers

In a study involving the synthesis of novel conjugated polymers, this compound was utilized to create materials with enhanced electronic properties. The compound was subjected to Stille coupling reactions with other thiophene derivatives, resulting in polymers that exhibited improved conductivity and stability, essential for applications in organic electronics .

Material Science

Organic Semiconductors

The compound is instrumental in the development of organic semiconductors, which are crucial for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural properties allow it to form π-conjugated systems that enhance charge transport and light absorption.

| Material Type | Application | Performance Metrics |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Light Emission | High luminance efficiency |

| Organic Photovoltaics (OPVs) | Solar Energy Conversion | Enhanced power conversion efficiency |

Case Study: Dye-Sensitized Solar Cells

Research has demonstrated that incorporating this compound into dye-sensitized solar cells significantly improves their performance. The compound was used to synthesize thiophene-linked porphyrin derivatives that acted as effective light-harvesting materials, leading to higher energy conversion efficiencies compared to traditional dyes .

Medicinal Chemistry

Intermediate in Drug Development

In medicinal chemistry, this compound acts as an intermediate for synthesizing various pharmaceutical compounds. Its aldehyde functionality allows for further transformations, making it a valuable precursor in drug discovery.

| Target Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Thiophene-Linked Triazoles | Reaction with haloaryl isothiocyanates | Antimicrobial and chemotherapeutic properties |

| Novel Anticancer Agents | Coupling with amines | In vitro cytotoxicity against cancer cell lines |

Case Study: Antimicrobial Activity

A study explored the synthesis of thiophene-linked 1,2,4-triazoles using this compound as a starting material. The resulting compounds exhibited significant antimicrobial activity against various pathogens, highlighting the compound's potential in developing new therapeutic agents .

作用机制

The mechanism of action of 5-(tributylstannyl)thiophene-2-carbaldehyde is primarily related to its reactivity in organic synthesis. The tributylstannyl group acts as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The aldehyde group can undergo various transformations, such as oxidation and reduction, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .

相似化合物的比较

Key Observations:

- Reactivity : Tributylstannyl derivatives show superior stability and reactivity in Stille couplings compared to trimethylstannyl analogs due to reduced steric hindrance and enhanced electronic effects .

- Electronic Properties: Aryl-amino substituents (e.g., -NPh₂) extend conjugation, red-shifting absorption maxima (λmax up to 675 nm), making them ideal for optoelectronics .

- Synthetic Utility : Brominated derivatives serve as precursors for Suzuki-Miyaura couplings, while stannylated variants enable modular synthesis of π-conjugated systems .

Spectroscopic Comparison

生物活性

5-(Tributylstannyl)thiophene-2-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis and Properties

This compound can be synthesized through various methods, including Stille coupling reactions and Vilsmeier–Heck reactions. The compound's structure features a thiophene ring substituted with a tributylstannyl group and an aldehyde functional group, which contributes to its reactivity and potential biological applications.

Table 1: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Stille Coupling | Reaction with palladium catalyst | 85 |

| Vilsmeier–Heck Reaction | Formed by reacting thiophene derivatives | 16 |

Anticancer Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant anticancer properties. The compound's ability to interact with various cellular mechanisms makes it a candidate for further investigation in cancer therapy.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This was demonstrated in studies where treated cancer cell lines showed increased levels of apoptotic markers such as cleaved PARP and activated caspase-3.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against several pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections.

- Case Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases.

- Research Findings : In vitro studies demonstrated that treatment with this compound led to a significant decrease in reactive oxygen species (ROS) levels in neuronal cell cultures.

Table 2: Biological Activities Summary

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Anticancer | HeLa Cells | Induced apoptosis (↑ cleaved PARP) |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Escherichia coli | MIC = 64 µg/mL | |

| Neuroprotective | Neuronal Cell Cultures | ↓ ROS levels |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 5-(Tributylstannyl)thiophene-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Stille cross-coupling reactions , leveraging the reactivity of tributylstannyl groups. For example, in a nitrogen atmosphere, PdCl₂(PPh₃)₂ catalyzes coupling between stannyl reagents and halogenated thiophene derivatives. Key steps include:

- Anhydrous conditions (e.g., THF as solvent) to prevent hydrolysis of the stannyl group .

- Extended reaction times (48–72 hours) for complete conversion, though yields may vary (e.g., 14.6–34.2% in similar systems) .

- Purification via silica gel column chromatography with gradients of non-polar/polar solvents (e.g., pentane/EtOAc) .

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Assign peaks for the aldehyde proton (δ ~9.8–10.0 ppm) and thiophene/stannyl groups (δ 6.5–7.5 ppm for thiophene; δ 0.5–1.7 ppm for tributylstannyl) .

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1680–1720 cm⁻¹) and thiophene C-S/C=C vibrations .

- X-ray Crystallography : Resolve molecular packing and bond angles using programs like SHELXL .

Advanced Research Questions

Q. What strategies optimize low yields in Stille couplings involving this compound?

- Root Causes : Competing side reactions (e.g., homocoupling) or catalyst deactivation due to residual oxygen/moisture .

- Solutions :

- Use freshly distilled solvents and degas reaction mixtures to minimize side reactions .

- Screen alternative catalysts (e.g., Pd(PPh₃)₄) or ligands (e.g., AsPh₃) to improve turnover .

- Optimize stoichiometry: Excess stannyl reagent (1.2–1.5 eq.) can drive reactions to completion .

Q. How does the electronic nature of the thiophene ring influence reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing aldehyde group at the 2-position activates the thiophene ring for electrophilic substitution , while the tributylstannyl group at the 5-position facilitates transmetallation in Pd-catalyzed couplings .

- Experimental Insights :

- DFT calculations or Hammett parameters can predict regioselectivity in coupling reactions .

- Competing β-H elimination may occur if steric bulk around Pd increases, leading to byproducts .

Q. What are the challenges in characterizing air-sensitive intermediates during synthesis?

- Handling Protocols :

- Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., stannyl group incorporation) .

- Low-temperature NMR (e.g., –40°C) to stabilize reactive intermediates .

Data Contradictions and Resolution

Q. Why do reported yields for similar Stille couplings vary significantly across studies?

- Key Variables :

- Catalyst source (e.g., PdCl₂(PPh₃)₂ vs. Pd₂(dba)₃) .

- Solvent polarity (e.g., THF vs. DMF) affecting reaction kinetics .

Q. How can competing oxidation pathways of the aldehyde group be mitigated during reactions?

- Preventive Measures :

- Add radical scavengers (e.g., BHT) in oxidative environments .

- Use mild oxidizing agents (e.g., TEMPO) instead of H₂O₂/acetic acid to preserve the aldehyde .

Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed couplings under inert atmospheres for reproducibility .

- Purification : Combine column chromatography with recrystallization (e.g., CHCl₃/hexane) to isolate pure products .

- Characterization : Cross-validate NMR and X-ray data with computational models (e.g., Gaussian) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。